molecular formula C10H15FSi B13694640 (3-Fluoro-5-methylphenyl)trimethylsilane

(3-Fluoro-5-methylphenyl)trimethylsilane

Cat. No.: B13694640
M. Wt: 182.31 g/mol
InChI Key: IIGKQANXOAIIRW-UHFFFAOYSA-N
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Description

(3-Fluoro-5-methylphenyl)trimethylsilane is an organosilicon compound with the molecular formula C10H15FSi. It is a derivative of phenyltrimethylsilane, where the phenyl ring is substituted with a fluorine atom at the 3-position and a methyl group at the 5-position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Fluoro-5-methylphenyl)trimethylsilane can be synthesized through several methods. One common approach involves the reaction of 3-fluoro-5-methylphenylmagnesium bromide with trimethylsilyl chloride. The reaction is typically carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Grignard reactions or other organometallic coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-5-methylphenyl)trimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is a biaryl compound with the trimethylsilyl group replaced by another aryl group .

Scientific Research Applications

(3-Fluoro-5-methylphenyl)trimethylsilane has several applications in scientific research:

Mechanism of Action

The mechanism by which (3-fluoro-5-methylphenyl)trimethylsilane exerts its effects depends on the specific reaction it undergoes. In coupling reactions, the compound acts as a nucleophile, where the trimethylsilyl group stabilizes the intermediate species formed during the reaction. The molecular targets and pathways involved vary depending on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Fluoro-5-methylphenyl)trimethylsilane is unique due to the specific substitutions on the phenyl ring, which can influence its reactivity and the types of reactions it can undergo. The presence of the fluorine and methyl groups can also affect the compound’s physical and chemical properties, making it suitable for specific applications in research and industry .

Properties

Molecular Formula

C10H15FSi

Molecular Weight

182.31 g/mol

IUPAC Name

(3-fluoro-5-methylphenyl)-trimethylsilane

InChI

InChI=1S/C10H15FSi/c1-8-5-9(11)7-10(6-8)12(2,3)4/h5-7H,1-4H3

InChI Key

IIGKQANXOAIIRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)[Si](C)(C)C)F

Origin of Product

United States

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